N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a structurally complex molecule featuring a fluoropyrimidine-piperidinylmethyl moiety linked to a methyl-substituted dihydropyridine carboxamide core. This compound’s design incorporates fluorination at the pyrimidine ring, a strategy often employed to enhance metabolic stability and target binding affinity in medicinal chemistry .
Properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2/c1-22-6-2-3-14(16(22)25)15(24)19-9-12-4-7-23(8-5-12)17-20-10-13(18)11-21-17/h2-3,6,10-12H,4-5,7-9H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRDCDPHGIQVMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the fluoropyrimidine and piperidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
Scientific Research Applications
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit a particular enzyme involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Key Observations:
- Fluorination Impact : The target compound’s 5-fluoropyrimidine group contrasts with BMS-777607’s 4-fluorophenyl and 3-chloropyridinyloxy moieties. Fluorination in BMS-777607 improved kinase selectivity and solubility, suggesting analogous benefits for the target compound .
- Core Heterocycles : The dihydropyridine carboxamide core is shared with BMS-777607, but substitutions at the 4-position (ethoxy in BMS-777607 vs. methyl in the target) may influence potency and pharmacokinetics.
Pharmacokinetic and Selectivity Profiles
- BMS-777607 : Demonstrated oral efficacy with favorable pharmacokinetics due to 4-ethoxy and fluorophenyl groups, achieving tumor stasis in vivo .
- Target Compound: The 5-fluoropyrimidine may enhance metabolic stability compared to non-fluorinated analogs, while the piperidinylmethyl linker could influence blood-brain barrier penetration.
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and what are the critical reaction parameters?
Answer:
The synthesis typically involves coupling a 5-fluoropyrimidine-piperidine intermediate with a substituted dihydropyridine-carboxamide core. Key steps include:
- Nucleophilic substitution to introduce the 5-fluoropyrimidine group onto the piperidine ring (e.g., using a fluorinated pyrimidine precursor under basic conditions) .
- Carboxamide bond formation via coupling agents like EDCI/HOBt or DCC, ensuring regioselectivity at the piperidin-4-ylmethyl position .
- Reaction optimization : Temperature (60–80°C), solvent polarity (DMF or DCM), and catalyst selection (e.g., Lewis acids for ring activation) are critical for yield and purity .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Answer:
Use a combination of:
- NMR spectroscopy : Confirm the presence of the 5-fluoropyrimidine (δ ~8.5–9.0 ppm for aromatic protons) and piperidine methylene (δ ~3.0–4.0 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., m/z calculated for C₁₇H₁₉FN₆O₂: 366.15) .
- X-ray crystallography (if crystalline): Resolve ambiguities in stereochemistry or regiochemistry .
Advanced: What in vitro assays are suitable for evaluating its biological activity, and how should controls be designed?
Answer:
- Kinase inhibition assays : Screen against kinases (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ assays. Include positive controls (e.g., staurosporine) and negative controls (DMSO vehicle) .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7). Normalize data to untreated cells and validate with a reference compound (e.g., doxorubicin) .
- Data normalization : Express IC₅₀ values relative to baseline activity to account for assay variability .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?
Answer:
- Core modifications : Substitute the 5-fluoropyrimidine with other halogens (Cl, Br) to assess electronic effects on binding affinity .
- Piperidine ring variations : Introduce substituents (e.g., methyl, hydroxy) to evaluate steric and hydrogen-bonding interactions .
- Dihydropyridine oxidation state : Compare 2-oxo vs. 2-thione derivatives for metabolic stability .
- Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate SAR trends with predicted binding poses .
Advanced: How should researchers resolve contradictions in biological data across different assay platforms?
Answer:
- Assay validation : Cross-check activity in orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) .
- Solubility/purity checks : Use HPLC to rule out aggregation or degradation artifacts. For example, poor solubility in PBS may skew cellular assay results .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance across replicates .
Basic: What analytical methods are recommended for purity assessment and quantification?
Answer:
- HPLC : Use a C18 column (gradient: 10–90% acetonitrile in water + 0.1% TFA) with UV detection at 254 nm. Purity >95% is acceptable for biological testing .
- Elemental analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .
- TLC : Monitor reaction progress using silica plates (eluent: EtOAc/hexane 1:1) .
Advanced: How can metabolic stability and in vivo pharmacokinetics be predicted computationally?
Answer:
- ADMET prediction : Use tools like SwissADME to estimate logP (target ~2.5), CYP450 inhibition, and bioavailability .
- Molecular dynamics (MD) : Simulate binding to serum albumin to predict plasma half-life .
- In vitro microsomal assays : Validate predictions using liver microsomes (e.g., human or rat) with LC-MS/MS quantification .
Advanced: What strategies mitigate off-target effects in kinase inhibition studies?
Answer:
- Selectivity screening : Profile against a kinase panel (e.g., 100+ kinases) to identify promiscuity hotspots .
- Covalent modification : Introduce acrylamide groups for targeted, irreversible binding to cysteine residues in the ATP pocket .
- Proteomic profiling : Use SILAC-based mass spectrometry to detect unintended protein interactions .
Basic: How should researchers handle solubility challenges during formulation?
Answer:
- Co-solvent systems : Use DMSO/PEG 400 (10:90) for in vitro assays. For in vivo, optimize with cyclodextrins or liposomal encapsulation .
- pH adjustment : Prepare sodium salts via deprotonation of the carboxamide group (pH ~8.5) to enhance aqueous solubility .
Advanced: What in vivo models are appropriate for evaluating therapeutic potential?
Answer:
- Xenograft models : Test antitumor efficacy in immunodeficient mice (e.g., NOD/SCID) implanted with patient-derived tumors .
- Toxicology profiling : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeat-dose studies (14–28 days) .
- Pharmacodynamic markers : Use immunohistochemistry to assess target modulation (e.g., phosphorylated EGFR levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
